dioxouranium;nitric acid

描述

Dioxouranium; nitric acid (commonly known as uranyl nitrate, chemical formula: UO₂(NO₃)₂·6H₂O) is a yellow crystalline compound formed by the dioxouranium(VI) cation (UO₂²⁺) and nitrate anions. It is highly soluble in polar solvents like water and tributyl phosphate (TBP), a property critical to its role in nuclear fuel reprocessing . Key characteristics include:

- Molecular Weight: 502.129 g/mol

- Density: 2.807 g/cm³

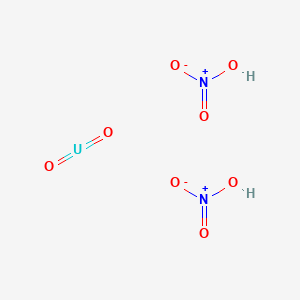

- Coordination Geometry: The uranyl ion (UO₂²⁺) adopts a linear trans-dioxo structure, with nitrate ligands and water molecules occupying equatorial positions, forming a hexagonal bipyramidal geometry .

- Applications: Primarily used in uranium extraction, nuclear fuel cycle processes, and as a precursor for synthesizing other uranium compounds .

属性

IUPAC Name |

dioxouranium;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNHKOAYQRSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O8U | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Industrial Synthesis from Uranium Oxides and Nitric Acid

Industrial production of uranyl nitrate relies on large-scale dissolution of uranium oxides in nitric acid. The process is optimized for yield, purity, and safety, given uranium’s radioactivity and nitric acid’s corrosiveness.

Reaction Mechanism and Conditions

Uranium trioxide (UO₃) reacts with concentrated nitric acid (HNO₃) as follows:

$$

\text{UO}3 + 2\text{HNO}3 \rightarrow \text{UO}2(\text{NO}3)2 + \text{H}2\text{O}

$$

This exothermic reaction occurs at 80–100°C under reflux to prevent nitrogen oxide (NOₓ) emissions. The nitric acid concentration typically exceeds 60% to ensure complete dissolution and minimize side reactions.

Process Optimization

- Acid Concentration : Higher HNO₃ concentrations (>68%) reduce hydrolysis byproducts like uranium hydroxides.

- Temperature Control : Excess heat is mitigated via jacketed reactors to maintain reaction stability.

- Filtration : Undissolved impurities (e.g., silica, metal oxides) are removed through sintered-glass or ceramic filters.

Table 1: Industrial Production Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Nitric Acid Concentration | 65–70% | Maximize uranium solubility |

| Reaction Temperature | 80–90°C | Balance reaction rate and safety |

| Filtration Pore Size | 5–10 μm | Remove particulate contaminants |

Laboratory-Scale Preparation Methods

Laboratory synthesis emphasizes precision, often using high-purity starting materials for analytical or research applications.

Dissolution of Uranium Metal

Metallic uranium reacts violently with nitric acid, requiring controlled conditions:

$$

\text{U} + 4\text{HNO}3 \rightarrow \text{UO}2(\text{NO}3)2 + 2\text{NO}2 + 2\text{H}2\text{O}

$$

Purification and Stabilization Techniques

Crude uranyl nitrate solutions contain impurities such as transition metals, rare earths, and residual NOₓ gases.

Solvent Extraction

Tributyl phosphate (TBP) in kerosene selectively complexes UO₂²⁺ ions, separating uranium from fission products and metals. The organic phase is back-extracted with dilute HNO₃ to recover pure uranyl nitrate.

Crystallization

Slow evaporation at 40–50°C yields hexagonal UO₂(NO₃)₂·6H₂O crystals. Anhydrous forms are obtained via vacuum desiccation over P₂O₅.

Table 2: Impurity Tolerance Levels

| Contaminant | Maximum Allowable (ppm) | Removal Method |

|---|---|---|

| Iron (Fe³⁺) | 10 | Solvent extraction |

| Thorium (Th⁴⁺) | 5 | Ion exchange |

| Sulfate (SO₄²⁻) | 50 | Precipitation with Ba²⁺ |

Quality Control and Analytical Verification

Uranyl nitrate’s compliance with nuclear standards requires rigorous testing.

Uranium Assay

化学反应分析

Dissolution and Solvent Extraction

In nuclear fuel reprocessing, uranyl nitrate’s solubility in tributyl phosphate (TBP) enables uranium extraction from nitric acid solutions:

The lipophilic adduct formed is critical for separating uranium from fission products .

Reaction with Oxalate

Uranyl nitrate reacts with oxalate ions to form uranyl oxalate, a key step in uranium purification:

Reaction with Hydrochloric Acid

Treatment with hydrochloric acid yields uranyl chloride:

Health and Environmental Considerations

Uranyl nitrate is highly toxic and radioactive, causing kidney damage, acute tubular necrosis, and lymphocyte mitogenesis. It also poses fire and explosion risks when heated .

科学研究应用

Nuclear Fuel Processing

Overview

Uranyl nitrate plays a crucial role in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuels. When spent nuclear fuel rods or yellowcake are dissolved in nitric acid, uranyl nitrate is formed, which is essential for further separation processes.

Key Processes

- Separation and Preparation : Uranyl nitrate is used to prepare uranium hexafluoride, which is necessary for isotope separation to produce enriched uranium. This process is vital for both energy production and nuclear weapons development .

- Solubility Benefits : The compound exhibits high solubility in tributyl phosphate, facilitating the extraction of uranium from nitric acid solutions. This property allows for efficient processing and recovery of uranium .

Archaic Photography

Historical Context

In the 19th century, uranyl nitrate was utilized in early photographic processes known as uranium prints or uranotypes. These processes leveraged the unique properties of uranyl ions to create images.

Photographic Techniques

- Uranium Prints : Developed by J. Charles Burnett between 1855 and 1857, these prints were created using uranyl nitrate as a photosensitive salt. The reduction of uranyl ions under ultraviolet light resulted in varying print colors, from russet to red .

- Commercial Use : Uranium papers were commercially available until the late 19th century when advancements in silver halide photography rendered them obsolete .

Electron Microscopy

Application as a Stain

Uranyl nitrate is widely used as a negative stain in electron microscopy. It enhances contrast by stabilizing nucleic acids and cell membranes within tissue samples.

Benefits in Research

- Visualization of Viruses : The compound allows for detailed imaging of viral structures, aiding in virology research .

- Stabilization Properties : Its ability to stabilize biological samples makes it invaluable for high-resolution imaging techniques.

Chemical Reagent

Synthesis Applications

Uranyl nitrate serves as a precursor for synthesizing other uranyl compounds due to its reactive nitrate ligand.

Reactivity and Derivatives

- Formation of Other Compounds : It can react with oxalate to produce uranyl oxalate or with hydrochloric acid to yield uranyl chloride, showcasing its versatility as a chemical reagent .

- Research and Development : Its role in synthesizing various compounds makes it significant in chemical research and development.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Nuclear Fuel Processing | Used for separation and preparation of enriched uranium from spent fuel | High solubility aids extraction |

| Archaic Photography | Historical use in uranium prints | Unique color variations |

| Electron Microscopy | Negative stain for enhancing contrast in biological samples | Stabilizes nucleic acids |

| Chemical Reagent | Precursor for synthesizing various uranyl compounds | Versatile reactivity |

Case Study 1: Nuclear Fuel Reprocessing

A study demonstrated the efficiency of using uranyl nitrate in the extraction process from spent nuclear fuel. The research highlighted how varying concentrations of nitric acid impacted the extraction rates of dioxouranium(VI), providing insights into optimizing nuclear waste management strategies .

Case Study 2: Electron Microscopy Enhancements

Research utilizing uranyl nitrate as a negative stain revealed its effectiveness in visualizing viral structures at unprecedented resolutions. This application significantly advanced understanding in virology, leading to improvements in diagnostic techniques .

作用机制

The mechanism by which dioxouranium;nitric acid exerts its effects involves the coordination of uranyl ions (UO₂²⁺) with nitrate ions (NO₃⁻). The uranyl ion is a strong Lewis acid and can form stable complexes with various ligands. In nuclear fuel reprocessing, the uranyl ion forms complexes with tributyl phosphate (TBP) in the presence of nitric acid, facilitating the extraction of uranium from spent fuel.

相似化合物的比较

Uranyl Complexes with Organic Ligands

Schiff Base Complexes

- Coordination Structure: Dioxouranium(VI) complexes with Schiff bases (e.g., N,N'-bis(salicylidene)-2,2-dimethyl-1,3-propanediamine) exhibit seven-coordinate environments, with two imine nitrogen atoms, two alkoxide oxygen atoms, two oxide oxygen atoms, and one solvent molecule (e.g., ethanol or tetrahydrofuran) .

- Biological Activity : Schiff base-derived uranyl complexes show moderate antibacterial and antifungal activity, though less potent than oxovanadium(IV) analogs. For example, UO₂DE₂ exhibits lower efficacy than [VODE]SO₄ .

Hydrazine-Oxime Complexes

- Synthesis : Uranyl complexes with hydrazine-oximes (e.g., derived from aromatic acid hydrazides) form stable structures characterized by IR and UV-Vis spectroscopy. These complexes often display bidentate or tridentate ligand coordination .

Extractants in Nuclear Chemistry

Tributyl Phosphate (TBP)

- Extraction Efficiency: TBP is a benchmark extractant for uranyl nitrate from nitric acid solutions, forming lipophilic adducts (e.g., UO₂(NO₃)₂·2TBP). Its extraction capacity is concentration-dependent, favoring high nitric acid conditions .

- Comparison with Disulfoxides: Disulfoxides (PhSO(CH₂)ₙSOPh, n=3,4,6) exhibit extraction laws similar to TBP but with marginally higher efficiency. For example, PhSO(CH₂)₃SOPh shows 10–15% greater extraction under identical conditions .

Tetrabutylurea (TBU) and Di-Piperidin-1-yl-Methanone

- TBU : Exhibits lower extraction efficiency than TBP but avoids third-phase formation. The solvation number for uranyl is 2, similar to TBP .

- Di-Piperidin-1-yl-Methanone: Demonstrates superior extraction ability to TBP, with a solvation number of 2 and high selectivity for uranium over thorium .

Structural and Thermodynamic Comparisons

常见问题

Advanced Research Question

- HPLC-MS/MS : Quantifies trace ligands (e.g., 8-hydroxyquinoline) with detection limits <1 ng/mL. Use C18 columns and methanol/water gradients .

- X-ray crystallography : Resolves UO₂²⁺ coordination geometry (e.g., hexagonal bipyramidal structures with nitrate ligands) .

- Potentiometric titration : Determines protonation constants (pKa) of ligands in HNO₃ media .

How can researchers resolve contradictions in reported extraction efficiencies for dioxouranium(VI) under similar nitric acid conditions?

Advanced Research Question

Contradictions often arise from unaccounted variables:

Ionic medium : Na⁺ vs. H⁺ dominance alters nitrate activity.

Temperature : Δlog β ≈ −0.02 per °C for [UO₂(NO₃)₂(TBP)₂].

Phase ratio : Organic/aqueous volume ratios >1:3 skew partitioning .

Methodological solution : Replicate experiments with controlled ionic strength (I = 1.0M NaNO₃) and standardized phase ratios .

What role does nitric acid play in the PUREX process for spent nuclear fuel reprocessing?

Advanced Research Question

In PUREX, HNO₃ (3–6M) dissolves spent fuel, forming UO₂²⁺ and Pu⁴⁺ nitrato complexes. Key steps:

Extraction : [UO₂(NO₃)₂(TBP)₂] partitions into kerosene-TBP.

Stripping : Dilute HNO₃ (0.1M) back-extracts U(VI).

High HNO₃ suppresses Pu hydrolysis, while low HNO₃ facilitates U/Pu separation .

How can nitrosation side reactions be mitigated in nitric acid-mediated syntheses?

Advanced Research Question

Nitric acid can nitrosate amines, forming carcinogenic nitrosamines. Mitigation strategies:

pH control : Maintain pH >5 to reduce HNO₂ formation.

Inhibitors : Add ascorbic acid (1–5 mM) to scavenge nitrosating agents.

Analytical monitoring : Use LC-MS/MS to detect nitrosamines (LOD: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。